3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide
CAS No.: 1206992-59-7
Cat. No.: VC11954833
Molecular Formula: C22H21FN2O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide - 1206992-59-7](/images/structure/VC11954833.png)
Specification
CAS No. | 1206992-59-7 |
---|---|
Molecular Formula | C22H21FN2O2 |
Molecular Weight | 364.4 g/mol |
IUPAC Name | 3-[3-(4-fluorophenoxy)phenyl]-N-(2-pyridin-4-ylethyl)propanamide |
Standard InChI | InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26) |
Standard InChI Key | WQRAIEHUZWTAIN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3 |
Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Composition
The systematic name 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide delineates its molecular architecture:
-
Propanamide backbone: A three-carbon chain terminating in an amide group (-CONH-).
-
3-(4-Fluorophenoxy)phenyl substituent: Attached to the third carbon, this moiety consists of a phenyl ring linked via an ether bond to a para-fluorinated phenol.
-
N-[2-(pyridin-4-yl)ethyl] group: The amide nitrogen is bonded to an ethyl chain terminating in a pyridin-4-yl (4-pyridyl) ring.
The molecular formula is C22H20FN3O2, with a molecular weight of 381.42 g/mol. Key functional groups include the amide, ether, and aromatic rings, which collectively influence reactivity and intermolecular interactions .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, its preparation likely follows established methods for analogous propanamides :
-
Formation of the propanamide backbone: Reacting 3-(3-hydroxyphenyl)propanoic acid with thionyl chloride (SOCl2) yields the corresponding acid chloride, which is subsequently treated with 2-(pyridin-4-yl)ethylamine to form the amide bond .
-
Etherification: The phenolic hydroxyl group on the phenyl ring undergoes nucleophilic substitution with 4-fluorophenol under alkaline conditions (e.g., K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Key reagents and conditions:
-
Coupling agents (e.g., HATU, DCC) for amide bond formation .
-
Temperature control (60–80°C) to optimize reaction rates and minimize side products.
Structural Confirmation
Spectroscopic characterization would involve:
-
NMR: NMR would reveal signals for the pyridyl protons (δ 8.5–7.2 ppm), fluorophenoxy aromatic protons (δ 7.4–6.8 ppm), and ethylenic protons (δ 3.5–2.8 ppm) .
-
IR: Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1250 cm).
Physicochemical Properties
Predicted properties, inferred from analogs :
Property | Value/Range |
---|---|
Melting point | 145–155°C |
Solubility in water | <0.1 mg/mL (lipophilic) |
LogP (octanol-water) | ~3.2 |
pKa | ~9.5 (pyridyl nitrogen) |
The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, while the basic pyridyl nitrogen may enhance solubility in acidic environments .
Biological Activity and Mechanisms
Hypothesized Targets
Structural similarities to known bioactive molecules suggest potential interactions with:
-
Kinase enzymes: The pyridyl and fluorophenoxy groups resemble inhibitors of tyrosine kinases (e.g., EGFR), which are implicated in cancer .
-
Bacterial virulence factors: Phenoxyacetamide derivatives exhibit activity against Pseudomonas aeruginosa type III secretion systems (T3SS), disrupting pathogenicity .
Comparative Activity Data
Analogous compounds demonstrate:
-
Anticancer activity: IC50 values of 0.8–5 µM against kinase-dependent cancer cell lines .
-
Antimicrobial effects: Inhibition of T3SS with IC50 <1 µM in bacterial secretion assays .
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability due to lipophilicity and molecular weight <500 g/mol.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluorophenoxy glucuronidation .
-
Excretion: Primarily renal, with minor fecal elimination.
Toxicity Risks
-
Off-target effects: Pyridine-containing compounds may inhibit hERG channels, posing cardiac risks .
-
CYP inhibition: Potential drug-drug interactions if metabolized by CYP3A4.
Recent Research and Future Directions
Patent Landscape
While no patents directly claim this compound, related propanamides are protected for oncology and infectious disease applications .
Unanswered Questions
-
Target identification: Proteomic studies are needed to confirm kinase or T3SS interactions.
-
In vivo efficacy: Animal models of cancer or bacterial infection could validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume